![molecular formula C12H24N2O2 B2816581 tert-butyl N-methyl-N-{[(2R)-piperidin-2-yl]methyl}carbamate CAS No. 1476763-45-7](/img/structure/B2816581.png)
tert-butyl N-methyl-N-{[(2R)-piperidin-2-yl]methyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-methyl-N-{[(2R)-piperidin-2-yl]methyl}carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-{[(2R)-piperidin-2-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with N-methylpiperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The process may include steps such as purification by recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-methyl-N-{[(2R)-piperidin-2-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-methyl-N-{[(2R)-piperidin-2-yl]methyl}carbamate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and serves as a protecting group for amines.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as an inhibitor or substrate in enzymatic assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. It may be used to develop drugs targeting specific enzymes or receptors.
Industry: In industrial applications, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl N-methyl-N-{[(2R)-piperidin-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein. The piperidine ring and tert-butyl group contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-methylcarbamate
- tert-Butyl N-(2-piperidinylmethyl)carbamate
- tert-Butyl N-(2-morpholinylmethyl)carbamate
Comparison: tert-Butyl N-methyl-N-{[(2R)-piperidin-2-yl]methyl}carbamate is unique due to the presence of both a piperidine ring and a methyl group on the nitrogen atom. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties. The combination of these functional groups enhances its reactivity and binding interactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
tert-butyl N-methyl-N-[[(2R)-piperidin-2-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-7-5-6-8-13-10/h10,13H,5-9H2,1-4H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMLIVOSJQDOAG-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)C[C@H]1CCCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
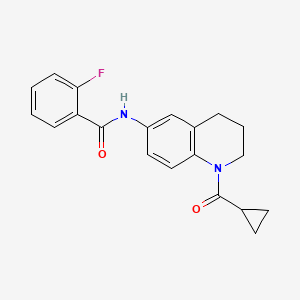
![Methyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2816500.png)
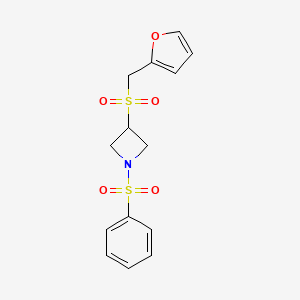
![3-methyl-7-{2-methyl-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2816504.png)
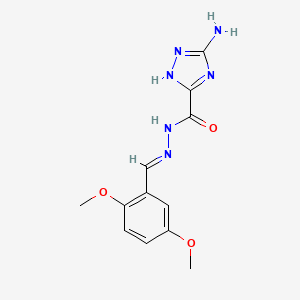
![(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate](/img/structure/B2816507.png)
![Tert-butyl N-[[(1S,4S,5S)-5-amino-2-oxabicyclo[2.2.1]heptan-1-yl]methyl]carbamate](/img/structure/B2816511.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2816512.png)
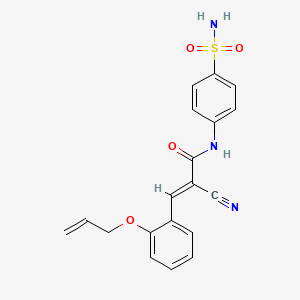
![N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2816514.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate](/img/structure/B2816515.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2816516.png)
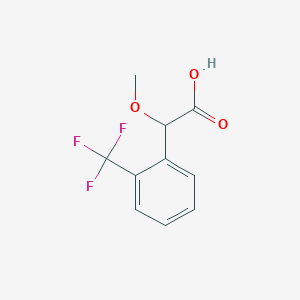
![3-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2816518.png)
